molecular formula C14H31Cl2N3O B1416791 N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride CAS No. 1172699-87-4

N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride

Cat. No. B1416791
M. Wt: 328.3 g/mol
InChI Key: IOUWAKSVPRRNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride, also known as N-Bis-Piperidine, is a synthetic molecule derived from piperidine. It is a versatile compound with a variety of applications in the scientific research field, including as a reagent for organic synthesis, as a tool for studying the structure and function of proteins, and as a probe for studying the biochemical and physiological effects of drugs.

Scientific Research Applications

Glycine Transporter Inhibitor

The compound 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, a structurally related piperidine derivative, was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This study reveals the potential of similar compounds in modulating glycine levels in the brain, which can have significant implications for neurological and psychiatric disorders (Yamamoto et al., 2016).

Cytotoxic and Anticancer Agents

A series of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, including similar piperidine derivatives, displayed significant cytotoxicity against various cancer cell lines. This class of compounds has shown promise in developing new anticancer therapies (Dimmock et al., 1998).

DNA Binding and Cell Cycle Arrest

DNA-threading bis(9-aminoacridine-4-carboxamides), which include piperidine sidechains, have demonstrated potent cytotoxicity towards human leukemic cells and the ability to bisintercalate with DNA. These compounds, similar in structure to N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride, show potential in cancer treatment by interacting with DNA and affecting cell cycle arrest (He et al., 2008).

Synthesis and Pharmacological Properties

N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride belongs to a class of compounds with complex synthesis routes, involving multiple steps and specific reagents. These synthesis methods are crucial for tailoring the pharmacological properties of the resulting compounds, which can range from enzymatic inhibition to receptor modulation (Yang et al., 2017).

Antibacterial Activity

Piperidine derivatives, closely related to N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride, have been studied for their antibacterial activities. Such compounds can be synthesized through specific reactions and have shown efficacy against a range of bacterial strains, highlighting their potential in antibiotic development (Al-Adiwish et al., 2012).

properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O.2ClH/c1-11(2)17(12(3)4)10-9-16-14(18)13-5-7-15-8-6-13;;/h11-13,15H,5-10H2,1-4H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUWAKSVPRRNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1CCNCC1)C(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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